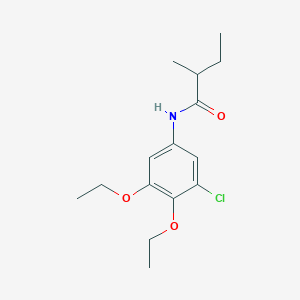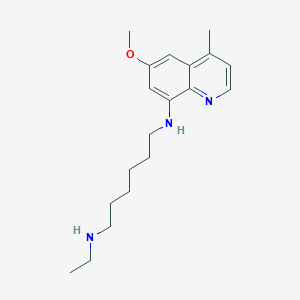
4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C8H10F3NO4 It is known for its unique structure, which includes a pyridine ring substituted with an ethoxy group and an oxidopyridinium ion, paired with trifluoroacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid typically involves the reaction of 4-ethoxypyridine with an oxidizing agent to form the 1-oxidopyridin-1-ium ion. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using efficient oxidizing agents and continuous flow reactors to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized pyridinium derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxypyridine: A precursor in the synthesis of the compound.
1-Oxidopyridin-1-ium: An intermediate in the synthesis process.
Trifluoroacetic acid: A common reagent used in various chemical reactions.
Uniqueness
4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is unique due to its combination of an ethoxy-substituted pyridine ring and an oxidopyridinium ion paired with trifluoroacetic acid. This unique structure imparts distinct chemical properties and reactivity, making it valuable in diverse research applications.
Propriétés
Numéro CAS |
90254-36-7 |
|---|---|
Formule moléculaire |
C9H10F3NO4 |
Poids moléculaire |
253.17 g/mol |
Nom IUPAC |
4-ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9NO2.C2HF3O2/c1-2-10-7-3-5-8(9)6-4-7;3-2(4,5)1(6)7/h3-6H,2H2,1H3;(H,6,7) |
Clé InChI |
QZNOKGUGFSLBGL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=[N+](C=C1)[O-].C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


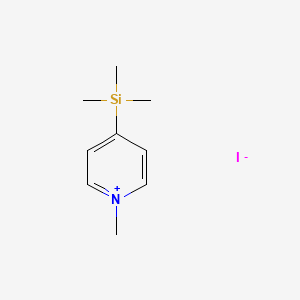
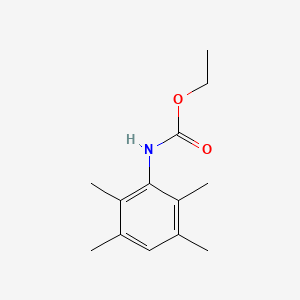
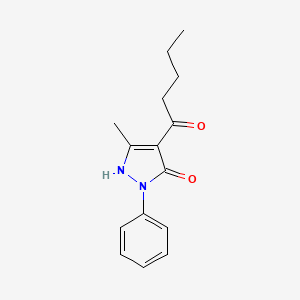

![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)

![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
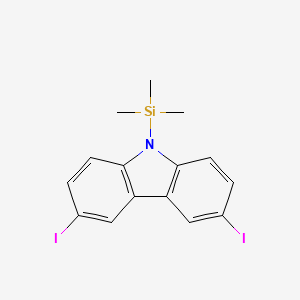
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
